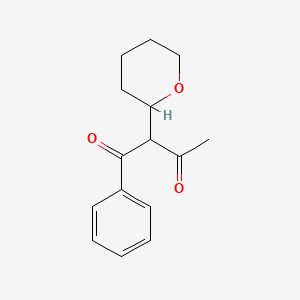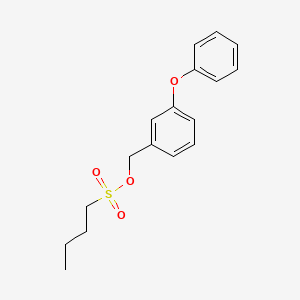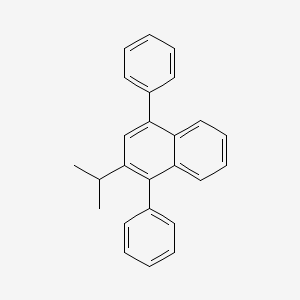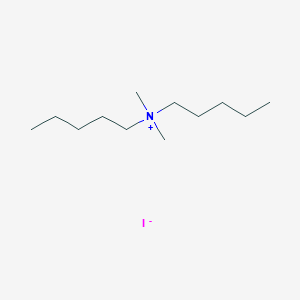![molecular formula C21H13NO2 B14200109 2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione CAS No. 922190-47-4](/img/structure/B14200109.png)
2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a naphthalene moiety linked to an isoindole structure via a propynyl chain
Vorbereitungsmethoden
The synthesis of 2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione typically involves the alkylation of 3-(naphthalen-1-yl)prop-2-yn-1-amine with appropriate reagents. One method includes the use of 3-phenylprop-2-en-1-yl bromide in acetonitrile, followed by cyclization under mild conditions with aqueous alkali . The reaction conditions involve heating the mixture at 40–45°C for 10–15 minutes, followed by additional heating at 70–75°C for 15–20 minutes . This process yields the desired product in high purity and yield.
Analyse Chemischer Reaktionen
2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in intramolecular cycloaddition reactions, forming potentially biologically active isoindolium salts.
Substitution Reactions: The presence of the naphthalene and isoindole moieties allows for electrophilic and nucleophilic substitution reactions under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Biology and Medicine: The compound’s derivatives have shown potential biological activity, making it a candidate for drug development and medicinal chemistry.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets through its naphthalene and isoindole moieties. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects . The exact molecular targets and pathways depend on the specific derivatives and their applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione include other naphthalene and isoindole derivatives. These compounds share structural similarities but differ in their functional groups and specific applications. For example:
Naphthalene Derivatives: Compounds like naphthalene-1-yl-propynyl derivatives have similar structural features but may differ in their reactivity and applications.
Isoindole Derivatives: Isoindole-based compounds with different substituents can exhibit varied biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
922190-47-4 |
|---|---|
Molekularformel |
C21H13NO2 |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
2-(3-naphthalen-1-ylprop-2-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H13NO2/c23-20-18-12-3-4-13-19(18)21(24)22(20)14-6-10-16-9-5-8-15-7-1-2-11-17(15)16/h1-5,7-9,11-13H,14H2 |
InChI-Schlüssel |
SEFZQYBOKPVWNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CCN3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14200029.png)
![N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine](/img/structure/B14200039.png)
![3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol](/img/structure/B14200043.png)


![(2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14200067.png)
![N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine](/img/structure/B14200074.png)
![2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol](/img/structure/B14200083.png)
![N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14200089.png)
![2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid](/img/structure/B14200096.png)
![3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14200097.png)


![(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14200110.png)
